5-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3OS/c1-7(2)16-11(6-8(3)15-16)14-12(17)9-4-5-10(13)18-9/h4-7H,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWFWINWDPWULF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(S2)Cl)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually synthesized through the reaction of hydrazine with β-keto esters or β-diketones.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.
Chlorination: Chlorination of the thiophene ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Amide Formation: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid with ammonia or an amine.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the thiophene ring to its corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can reduce the chloro group to a hydrogen atom, resulting in the formation of a thiol derivative.
Substitution: Substitution reactions can replace the chloro group with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Thiols: Resulting from reduction reactions.
Substituted Thiophenes: Resulting from substitution reactions.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those similar to 5-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide. Pyrazole compounds have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been reported to inhibit cell growth in A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values as low as 0.39 µM, indicating potent anticancer activity .
Anti-inflammatory Activity
Compounds containing the pyrazole moiety are also recognized for their anti-inflammatory effects. Research indicates that certain pyrazole derivatives can significantly reduce inflammation markers in vitro and in vivo, suggesting their potential use in treating inflammatory diseases .
Glycine Transporter Inhibition
The design of inhibitors targeting glycine transporters has also been explored using pyrazole derivatives. These compounds may enhance inhibitory activity through structural modifications, positioning them as candidates for neurological disorders where glycine modulation is beneficial .
Chemical Properties and Structure
The chemical structure of this compound contributes to its biological activity. The presence of chlorine and the thiophene ring enhances lipophilicity and may facilitate interactions with biological targets.
Case Study 1: Antitumor Activity
In a study examining the efficacy of various pyrazole derivatives, a compound structurally related to this compound demonstrated significant growth inhibition against HCT116 (colon cancer) cells with an IC50 of 0.46 µM. This suggests that modifications to the pyrazole structure can enhance anticancer properties .
Case Study 2: Inflammation Reduction
A derivative was tested for its ability to inhibit pro-inflammatory cytokines in a rat model of arthritis, showing a marked reduction in swelling and pain scores compared to controls. The compound's mechanism was linked to the inhibition of NF-kB signaling pathways, a common target in anti-inflammatory drug development .
Mechanism of Action
The mechanism by which 5-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares a thiophene-2-carboxamide backbone with several pharmacologically active derivatives. Key structural analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
*Calculated molecular weight based on formula.
Key Observations :
- Substituents like acryloylphenyl (e.g., compound 4b ) or cyclopentyl groups (e.g., compound in ) modulate solubility and bioavailability. The target compound’s isopropyl-methyl pyrazole may enhance lipophilicity compared to polar groups in analogs.
Stability and Pharmacological Potential
- Stability : Crystalline forms of related compounds (e.g., Rivaroxaban methanesulfonate in ) exhibit enhanced stability under high humidity and temperature. The target compound’s stability remains unstudied but may benefit from its rigid pyrazole ring.
- Biological Activity: Rivaroxaban’s oxazolidinone and morpholinone groups enable potent Factor Xa inhibition (IC₅₀ = 0.7 nM) . While the target compound lacks these motifs, its pyrazole group may interact with alternative targets (e.g., kinases or proteases).
Spectroscopic and Analytical Data
- IR/NMR : Thiophene-2-carboxamides show characteristic peaks for C=O (1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) in IR . Pyrazole protons in the target compound would resonate at δ 6.5–7.5 ppm in ¹H NMR.
- Mass Spectrometry : Analogs like 4b show [M+1]⁺ peaks (e.g., 384.8), consistent with the target compound’s expected molecular ion (283.77).
Biological Activity
5-Chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structural formula can be represented as follows:
It features a chloro group, an isopropyl group on the pyrazole ring, and a thiophene moiety, contributing to its unique pharmacological profile.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Various derivatives have shown significant cytotoxic effects against different cancer cell lines. For instance, compounds similar to this one demonstrated IC50 values ranging from 0.04 to 49.85 µM against various cancer types, suggesting a promising avenue for further exploration in cancer therapeutics .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | HepG2 | 0.71 |
| Compound C | A549 | 0.95 |
| Compound D | NCI-H460 | 0.08 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties . In vitro studies indicated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for selected derivatives . This suggests that the compound may be effective in treating infections caused by resistant strains of bacteria.
Table 2: Antimicrobial Activity Metrics
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | - |
| Staphylococcus epidermidis | 0.25 | - |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, potentially by binding to active sites and obstructing substrate access.
- Receptor Modulation : It may interact with various receptors, modulating signal transduction pathways that are crucial for cellular growth and division.
- DNA Binding : Some studies suggest that pyrazole derivatives can bind to DNA, leading to disruption in replication processes which is vital for cancer cell survival .
Case Studies and Research Findings
Several studies have been conducted focusing on the biological activities of pyrazole derivatives:
- Study by Wei et al. (2022) : Investigated the anticancer effects of various pyrazole derivatives against A549 lung cancer cells, revealing promising results with specific compounds showing IC50 values as low as 26 µM .
- Research by Nitulescu et al. (2022) : Reported on the synthesis and evaluation of substituted pyrazoles where certain compounds exhibited significant antiproliferative activity against HepG2 liver cancer cells .
Q & A
Basic Question: What are the typical synthetic routes for 5-chloro-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide?
Answer:
The synthesis involves multi-step reactions, typically starting with the coupling of a substituted pyrazole amine with a thiophene carbonyl derivative. Key steps include:
- Amide bond formation : Reacting 5-chlorothiophene-2-carboxylic acid chloride with 1-isopropyl-3-methyl-1H-pyrazol-5-amine under basic conditions (e.g., triethylamine or DMF as a solvent) .
- Solvent optimization : Polar aprotic solvents like DMF or ethanol are preferred to enhance reaction efficiency and solubility of intermediates .
- Catalyst use : Triethylamine is often employed to neutralize HCl byproducts during amide bond formation .
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress .
Advanced Question: How can reaction conditions be optimized to improve yield and purity of the compound?
Answer:
Optimization requires systematic variation of parameters:
- Temperature : Controlled reflux (e.g., 80–100°C in ethanol) minimizes side reactions while ensuring complete conversion .
- Catalyst loading : Incremental addition of triethylamine (1.2–1.5 equivalents) balances reactivity and byproduct suppression .
- Solvent selection : Ethanol or toluene may reduce unwanted polymerization compared to DMF .
- Reaction time : Extended stirring (4–6 hours) ensures complete coupling, verified via TLC or LC-MS .
Basic Question: What characterization techniques are critical for confirming the compound’s structure?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks (e.g., pyrazole NH at δ 8–9 ppm, thiophene Cl substituent at δ 7–8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z ~323) .
- X-ray crystallography : Resolves spatial arrangement of the pyrazole and thiophene moieties .
Advanced Question: How can researchers resolve contradictory spectroscopic data (e.g., unexpected NMR peaks)?
Answer:
Contradictions may arise from impurities or tautomeric equilibria. Strategies include:
- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to distinguish overlapping signals .
- Dynamic NMR experiments : Detects tautomerism in the pyrazole ring under variable temperatures .
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) removes side products .
Basic Question: What biological activities are associated with this compound?
Answer:
Pyrazole-thiophene hybrids exhibit:
- Antimicrobial activity : Tested against Gram-positive bacteria (e.g., S. aureus) via broth microdilution assays (MIC ~8–16 µg/mL) .
- Anticancer potential : IC50 values in the low micromolar range (e.g., 2–10 µM against MCF-7 breast cancer cells) via MTT assays .
- Mechanistic studies : Preliminary docking suggests kinase inhibition (e.g., EGFR or CDK2 targets) .
Advanced Question: How can researchers investigate the compound’s mechanism of action in cancer cells?
Answer:
Methodologies include:
- In vitro assays : Apoptosis detection (Annexin V/PI staining) and cell cycle analysis (flow cytometry) .
- Target identification : siRNA knockdown or CRISPR-Cas9 screening to identify critical pathways .
- Molecular docking : Computational modeling against kinase domains (e.g., PDB: 1M17 for EGFR) to prioritize targets .
Advanced Question: What strategies address solubility challenges in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable esters (e.g., methyl or PEG-linked groups) to improve bioavailability .
- Nanoparticle formulation : Encapsulate in PLGA or liposomal carriers for sustained release .
Advanced Question: How should researchers analyze contradictory bioactivity data across studies?
Answer:
- Dose-response curves : Validate IC50 values with multiple replicates and controls (e.g., cisplatin as a reference) .
- Assay standardization : Use identical cell lines (ATCC-verified) and incubation times (48–72 hours) .
- Statistical analysis : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
